Product packaging for Methyl 8-(5-hexylfuran-2-YL)octanoate(Cat. No.:CAS No. 10038-16-1)

Methyl 8-(5-hexylfuran-2-YL)octanoate

Cat. No.: B156703
CAS No.: 10038-16-1
M. Wt: 308.5 g/mol
InChI Key: ZZSFTHVENQKCDJ-UHFFFAOYSA-N
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Description

Methyl 8-(5-hexylfuran-2-YL)octanoate is a useful research compound. Its molecular formula is C19H32O3 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Heterocyclic fatty acids [FA0115]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O3 B156703 Methyl 8-(5-hexylfuran-2-YL)octanoate CAS No. 10038-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-(5-hexylfuran-2-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSFTHVENQKCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537983
Record name Methyl 8-(5-hexylfuran-2-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10038-16-1
Record name Methyl 8-(5-hexylfuran-2-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Overview of Furanoid Fatty Acids and Their Methyl Esters in Natural Products Chemistry

Furanoid fatty acids (FuFAs) are a group of modified lipids that contain a furan (B31954) ring within their molecular structure. wikipedia.org Naturally occurring FuFAs typically feature an unbranched carboxylic acid chain and an alkyl group attached to the furan ring. wikipedia.org These compounds are found in a wide array of organisms, including plants, algae, fish, and microbes. wikipedia.orgnih.gov Their presence has been documented in food sources such as fish, shellfish, dairy products, vegetables, and vegetable oils. mdpi.com In animals, the accumulation of FuFAs is believed to originate from their diet, particularly from plant and algal sources. wikipedia.org

A primary biological role attributed to furanoid fatty acids is their function as potent antioxidants and radical scavengers. wikipedia.orggerli.com The furan ring structure enables them to effectively trap reactive oxygen species, such as hydroxyl radicals, thereby protecting other lipids like polyunsaturated fatty acids from oxidative damage. wikipedia.orgmdpi.com This antioxidant mechanism involves the opening of the furan ring upon interaction with radicals. mdpi.com In plants and algae, it is thought that FuFAs provide a defense against the free radicals generated by sunlight. wikipedia.org

In scientific research, furanoid fatty acids are often converted into their methyl ester derivatives (FAMEs) for analysis, particularly through gas chromatography-mass spectrometry (GC-MS). nih.gov This process facilitates their identification and quantification in complex lipid mixtures. The study of these methyl esters is crucial for understanding the biosynthesis, distribution, and function of their parent fatty acids in various biological systems. nih.gov

Contextualization of Methyl 8 5 Hexylfuran 2 Yl Octanoate As a Specific Furanoid Fatty Ester Derivative

Methyl 8-(5-hexylfuran-2-yl)octanoate is a specific member of the furanoid fatty ester family. chemsrc.comnih.gov Its structure consists of a central furan (B31954) ring substituted with a hexyl group at the 5-position and an eight-carbon methyl ester chain (methyl octanoate) at the 2-position. nih.govresearchgate.net Unlike many of the more commonly studied furanoid fatty acids, which possess one or two methyl groups directly attached to the furan ring, this compound is a non-methylated derivative in that regard. wikipedia.orgresearchgate.net

This compound is identified by the CAS number 10038-16-1. chemsrc.comnih.govscbt.com Its chemical and physical properties are summarized in the table below, providing a clear profile of this distinct molecule. The study of such specific derivatives is essential for elucidating the structure-activity relationships within the broader class of furanoid fatty acids and for developing analytical standards for their detection in natural products. researchgate.net

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C19H32O3
Molecular Weight 308.46 g/mol
IUPAC Name This compound
Synonyms METHYL 8-(5-HEXYL-2-FURYL)-OCTANOATE, Methyl 5-hexyl-2-Furanoctanoate

Data sourced from PubChem and other chemical databases. nih.govchemicalbook.com

Research Trajectory and Evolution of Studies on Furanoid Compounds

Established Synthetic Methodologies for Furanoid Fatty Ester Derivatives

The synthesis of furanoid fatty ester derivatives, such as this compound, often proceeds from more readily available fatty acid precursors. A key intermediate in these synthetic routes is an epoxy-keto fatty ester, which can be cyclized to form the furan (B31954) ring system.

Synthesis from Epoxy-Keto Fatty Esters (e.g., Methyl (Z)-9,10-epoxy-12-oxooctadecanoate)

A prominent precursor for the synthesis of this compound is Methyl (Z)-9,10-epoxy-12-oxooctadecanoate. This compound contains the necessary structural elements—an epoxide and a ketone—that can be induced to cyclize and form the furan moiety. The strategic placement of these functional groups allows for efficient intramolecular reactions to yield the desired furanoid fatty ester.

An exceptionally efficient method for the synthesis of this compound from Methyl (Z)-9,10-epoxy-12-oxooctadecanoate involves the use of ammonium (B1175870) azide (B81097). tandfonline.com This reaction is typically carried out by generating ammonium azide in situ from sodium azide and ammonium chloride in an aqueous ethanol (B145695) solution. tandfonline.com This approach has been reported to produce the desired furanoid fatty ester in a near-quantitative yield of 98%. tandfonline.com The reaction proceeds through a mechanism that involves the opening of the epoxide ring by the azide, followed by an intramolecular cyclization and subsequent elimination to form the aromatic furan ring.

Reaction Conditions and Yield for Ammonium Azide Mediated Cyclization

Precursor Reagents Solvent Yield of this compound

Lewis acids are effective catalysts for the rearrangement of epoxy-keto fatty esters to furanoid derivatives. tandfonline.com These catalysts facilitate the opening of the epoxide ring, which initiates the cyclization cascade to form the furan ring. Several Lewis acids have been demonstrated to be effective in this transformation, with the choice of catalyst and reaction conditions influencing the reaction efficiency. tandfonline.com

Aluminum(III) chloride (AlCl₃) has been successfully employed as a catalyst for the synthesis of this compound from its epoxy-keto precursor. tandfonline.com The reaction, when conducted in a suitable solvent such as benzene (B151609) or dichloromethane (B109758) under reflux conditions, results in a high yield of the desired product, exceeding 90%. tandfonline.com The strong Lewis acidity of AlCl₃ effectively promotes the intramolecular cyclization.

Similar to aluminum(III) chloride, tin(IV) chloride (SnCl₄) is a potent Lewis acid catalyst for this transformation. tandfonline.com When Methyl (Z)-9,10-epoxy-12-oxooctadecanoate is refluxed in benzene or dichloromethane with SnCl₄, it readily converts to this compound in yields greater than 90%. tandfonline.com

Zinc(II) chloride (ZnCl₂) also catalyzes the rearrangement of the epoxy-keto fatty ester to the furanoid derivative. tandfonline.com The reaction conditions are comparable to those used with aluminum(III) and tin(IV) chlorides, involving refluxing in benzene or dichloromethane to afford the product in over 90% yield. tandfonline.com

Comparison of Lewis Acid Catalysts for the Synthesis of this compound

Catalyst Solvent Condition Yield
Aluminum(III) Chloride Benzene or Dichloromethane Reflux >90%
Tin(IV) Chloride Benzene or Dichloromethane Reflux >90%
Lewis Acid Catalyzed Rearrangement Strategies
Divalent Tin Halide Catalysis (e.g., Sn(II) Bromide, Sn(II) Chloride Dihydrate)

Divalent tin halides, including tin(II) bromide and tin(II) chloride dihydrate, are recognized for their catalytic activity in various organic syntheses. While direct evidence for their specific application in the synthesis of this compound is not extensively documented in publicly available research, their role in related transformations, such as the formation of furan rings from other precursors, suggests potential applicability.

Tin(II) chloride, for example, is a versatile Lewis acid catalyst. It is known to catalyze the cyclization of γ-ketoalkynes to produce substituted furans. This type of reaction proceeds through the activation of the alkyne by the tin(II) catalyst, followed by an intramolecular nucleophilic attack from the enol or enolate form of the ketone. Although this specific substrate differs from the typical precursors for furanoid fatty acids, the underlying principle of tin(II)-catalyzed cyclization to form a furan ring is a key concept.

The table below summarizes the general catalytic applications of divalent tin halides in organic synthesis, highlighting their potential relevance to furan synthesis.

CatalystReaction TypeSubstrate ClassProduct Class
Tin(II) BromideCyclizationγ-KetoalkynesSubstituted Furans
Tin(II) Chloride DihydrateCondensation1,4-Dicarbonyl compoundsSubstituted Furans

Formation via Rearrangement of Acid-Labile Ketoepoxides

A significant pathway to furanoid compounds involves the acid-catalyzed rearrangement of ketoepoxides. This transformation is particularly relevant for the synthesis of furanoid fatty esters from oxidized unsaturated fatty acids.

Role of Dihydrofuran Intermediates in Rearrangement Mechanisms

The acid-catalyzed rearrangement of a ketoepoxide to a furan ring is believed to proceed through a dihydrofuran intermediate. The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. The subsequent opening of the epoxide ring can lead to the formation of a carbocation, which is then attacked by the enol form of the ketone. This intramolecular cyclization results in the formation of a hydroxylated dihydrofuran. The final step involves the elimination of a water molecule to yield the stable aromatic furan ring. The stability of the furan ring is a strong driving force for this dehydration step.

Catalytic Approaches for Ketoepoxide Conversion (e.g., Titanium Tetrachloride, Perchloric Acid)

Various acid catalysts can be employed to facilitate the conversion of ketoepoxides to furans.

Titanium Tetrachloride (TiCl₄): As a strong Lewis acid, titanium tetrachloride can effectively catalyze the rearrangement of epoxy ketones. researchgate.net It coordinates with the epoxide oxygen, facilitating ring-opening and subsequent cyclization. TiCl₄ is known to promote the Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds, which shares mechanistic similarities with the final dehydration step of the ketoepoxide rearrangement. researchgate.net

Perchloric Acid (HClO₄): Perchloric acid is a powerful Brønsted acid that can also be used to catalyze this rearrangement. Its strong acidic nature ensures efficient protonation of the epoxide, initiating the reaction cascade.

The choice of catalyst can influence the reaction conditions and the yield of the desired furanoid product. The table below outlines the catalysts and their roles in this transformation.

CatalystCatalyst TypeRole
Titanium TetrachlorideLewis AcidCoordination to epoxide oxygen, facilitating ring-opening
Perchloric AcidBrønsted AcidProtonation of epoxide oxygen

Byproduct Formation in Oxidation Reactions of Unsaturated Fatty Esters

The synthesis of this compound can also occur as a byproduct during the oxidation of certain unsaturated fatty esters.

Concomitant Epoxidation and Oxidation of Methyl Ricinoleate with Dioxiranes

Methyl ricinoleate, the methyl ester of ricinoleic acid, possesses both a double bond and a hydroxyl group. Oxidation of methyl ricinoleate with powerful oxidizing agents like dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), can lead to a complex mixture of products. wikipedia.org The primary reaction is the epoxidation of the double bond. However, the hydroxyl group can also be oxidized to a ketone.

If both epoxidation and oxidation of the hydroxyl group occur on the same molecule, a ketoepoxide is formed. As discussed previously, this ketoepoxide can then undergo an acid-catalyzed rearrangement to form a furanoid fatty ester. The acidic conditions required for this rearrangement can sometimes be generated in situ during the oxidation process or during workup. Therefore, this compound can be an unintended but significant byproduct in such reactions.

Novel and Diversified Synthetic Approaches to Furanoid Fatty Esters and Analogues

Beyond the classical methods, research into novel and diversified synthetic approaches continues to provide more efficient and versatile routes to furanoid fatty esters and their analogues.

One promising strategy involves palladium-catalyzed coupling reactions. For instance, the synthesis of substituted furans can be achieved through the coupling of appropriate precursors, which can then be further elaborated to introduce the long-chain ester functionality. mdpi.comnih.gov Palladium-catalyzed reactions offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex molecules like furanoid fatty acids.

Another approach is the biomimetic synthesis, which seeks to replicate the proposed biosynthetic pathways of these compounds in nature. lboro.ac.uk This often involves the use of enzymatic or chemo-enzymatic methods to achieve high selectivity and stereocontrol.

The development of these novel synthetic routes is crucial for enabling further studies into the biological activities and potential applications of this compound and other related furanoid fatty esters.

Enzymatic Synthesis Investigations and Methodological Challenges

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of furanoid fatty esters. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions.

The exploration of biocatalytic pathways for the synthesis of furanoid fatty esters like this compound primarily revolves around the use of lipases. These enzymes can catalyze the esterification of a furan-containing carboxylic acid with methanol (B129727) or the transesterification of a furan-containing ester with methanol. A hypothetical biocatalytic pathway would involve the reaction of 8-(5-hexylfuran-2-yl)octanoic acid with methanol, catalyzed by a suitable lipase (B570770).

Research in the broader field of enzymatic synthesis of fatty acid esters provides valuable insights. For example, the lipase-catalyzed synthesis of carbohydrate fatty acid esters demonstrates the feasibility of using enzymes for the acylation of complex molecules. nih.gov In these systems, immobilized lipases, such as Candida antarctica lipase B (CALB), have shown high efficiency. mdpi.com The synthesis of furan-based polyesters and oligomer diols using CALB further underscores the potential of this enzyme in processing furan-containing substrates. acs.orgacs.org While a direct enzymatic pathway to this compound is not explicitly detailed in the search results, the existing literature strongly supports the viability of such a route through the selection of appropriate lipase biocatalysts and reaction engineering.

The efficiency of enzymatic transformations is highly dependent on the reaction conditions. Key parameters that require optimization include temperature, substrate molar ratio, enzyme loading, and the reaction medium. For the synthesis of furanoid fatty esters, a solvent-free system is often preferred to enhance sustainability and simplify downstream processing.

Studies on the enzymatic synthesis of related esters, such as thymol (B1683141) octanoate (B1194180), have shown that optimizing the molar ratio of the substrates is crucial to maximize conversion and minimize enzyme inhibition. mdpi.comresearchgate.net For instance, a higher acid-to-alcohol ratio can sometimes lead to higher conversions. Temperature also plays a critical role, with an optimal temperature that balances enzyme activity and stability. The use of immobilized enzymes is a common strategy to improve operational stability and enable enzyme recycling. The optimization of these parameters for the synthesis of this compound would likely involve a systematic study of these variables to achieve high yields and productivity.

Data Tables

Table 1: Key Parameters in Palladium-Catalyzed Furan Synthesis

ParameterRole in the ReactionCommon Examples/Conditions
Palladium Catalyst Facilitates the annulation cascadePd(OAc)₂, PdCl₂(CH₃CN)₂
Ligand Modulates the reactivity and selectivity of the catalystPhosphine ligands, N-heterocyclic carbenes
Base Promotes the formation of the enolateK₂CO₃, Et₃N
Solvent Influences solubility and reaction kineticsDioxane, Toluene, Acetonitrile
Oxidant Can be required for catalyst regeneration in some cyclesCuCl₂, Air

This table is a generalized representation based on principles of palladium catalysis and may not reflect the exact conditions for the synthesis of this compound.

Table 2: Factors Influencing Enzymatic Synthesis of Furanoid Fatty Esters

FactorInfluence on the ReactionOptimized Conditions in Related Syntheses
Enzyme Source Determines selectivity and activityCandida antarctica Lipase B (CALB), Thermomyces lanuginosus lipase (TLL)
Enzyme Immobilization Enhances stability and reusabilityAdsorption on hydrophobic supports
Temperature Affects reaction rate and enzyme stabilityTypically 40-60°C for lipases
Substrate Molar Ratio Impacts equilibrium and potential inhibitionVaried to maximize conversion (e.g., 1:4 alcohol to acid)
Reaction Medium Influences substrate solubility and enzyme activitySolvent-free systems or organic solvents like toluene
Water Activity Crucial for lipase activity in non-aqueous mediaControlled by adding molecular sieves or salt hydrates

This table provides a summary of key factors based on general knowledge of enzymatic esterification and may require specific optimization for the target compound.

Natural Occurrence in Biological Systems and Research Implications

This compound is a member of the furanoid fatty acids (F-acids), a class of compounds characterized by a furan ring within the fatty acid chain. The presence of these fatty acids has been documented across various biological systems, from plants to microbes and animals.

The initial discovery of furanoid fatty acids dates back to 1966, when they were reported in the seed oil of Exocarpus cupressiformis, a plant belonging to the sandalwood family. wikipedia.org However, subsequent analysis indicated that the specific furanoid fatty acid identified, 9,12-epoxyoctadeca-9,11-dienoic acid, was likely an artifact formed during the sample preparation process through the oxidation of hydroxy fatty acids. wikipedia.org While this initial report brought attention to furanoid fatty acids in plants, further research has confirmed their natural occurrence in various plant tissues, including leaves of birch, grasses, dandelion, and clover. researchgate.net The presence of furanoid fatty acids in these plants suggests they are common constituents of the plant kingdom. researchgate.net

Furanoid fatty acids have been identified as components of the phospholipid fractions in certain bacteria. Notably, unusual phospholipid modifications, including the presence of furan fatty acids, have been detected in Dehalococcoides species. nih.govnih.gov These bacteria are known for their ability to derive energy from reductive dehalogenation reactions. nih.govnih.gov The furan fatty acids found in Dehalococcoides strains differ from those in other organisms by typically lacking methyl groups on the furan ring. nih.gov The presence of these compounds in bacterial membranes is thought to play a protective role against free radicals generated during their metabolic processes. nih.govnih.gov Among the furan fatty acids identified in these microbes are 9-(5-pentyl-2-furyl)-nonanoate, 9-(5-butyl-2-furyl)-nonanoate, and 8-(5-pentyl-2-furyl)-octanoate. nih.govnih.gov

Furanoid fatty acids are well-documented constituents of lipids in various animal tissues, particularly in fish. nih.govnih.gov They are found in the liver, testes, and muscle tissues of numerous freshwater and marine fish species. nih.govresearchgate.net In some fish, the concentration of furanoid fatty acids can be significant, at times representing a major component of the total fatty acids, especially in the testes during spawning. nih.gov The distribution of these fatty acids within fish tissues varies, with higher concentrations often found in cholesteryl esters and triglycerides. nih.gov It is widely believed that the furanoid fatty acids present in fish are not synthesized by the animals themselves but are accumulated through their diet. wikipedia.org

Dietary Origin and Accumulation Pathways in Food Chain Research

The presence of this compound and other furanoid fatty acids in animals is primarily attributed to their diet. These compounds are passed up the food chain from organisms that can synthesize them.

In aquaculture, the composition of fish feed directly influences the fatty acid profile of the farmed fish. Furanoid fatty acids present in the ingredients of fish feed, which can include plant-based materials and smaller marine organisms, are transferred to and accumulated in the tissues of the fish. This dietary uptake is the primary pathway for the presence of furanoid fatty acids in both wild and farmed fish. researchgate.net The ultimate source of these fatty acids in the aquatic food web is often algae and microorganisms that are capable of their biosynthesis. wikipedia.orggerli.com

Proposed Biogenic Pathways and Metabolic Intermediates of Furanoid Fatty Acids

The biosynthesis of furanoid fatty acids has been a subject of scientific investigation, with different pathways proposed for various organisms.

In plants and algae, it is suggested that furanoid fatty acids are synthesized from polyunsaturated fatty acids. wikipedia.org One proposed pathway involves the lipoxygenase-catalyzed oxidation of a precursor like linoleic acid to form a hydroperoxy-alkandienoic acid. nih.govosti.gov This intermediate then undergoes further reactions, including ring closure, to form the furan ring. nih.govosti.gov

In some bacteria, a distinct biosynthetic pathway has been identified. nih.gov This pathway begins with the methylation of a pre-existing unsaturated fatty acid within the phospholipid membrane. nih.gov For example, in Rhodobacter sphaeroides and Rhodopseudomonas palustris, the synthesis of a monomethylated furanoid fatty acid involves the methylation of cis-vaccenic acid, followed by desaturation to create a conjugated diene system. nih.gov The final step is the incorporation of an oxygen atom, derived from molecular oxygen (O2), to form the furan ring. nih.govglbrc.org

Table 1: Documented Occurrence of Furanoid Fatty Acids

Biological System Specific Organism/Tissue Example Key Findings
Plants Seed oil of Exocarpus cupressiformis Labill. Initial discovery, though later attributed to artifact formation. wikipedia.org
Various plant leaves (birch, grasses) Confirmed natural and common constituents. researchgate.net
Microbes Dehalococcoides species Present in phospholipid fractions, likely for free radical protection. nih.govnih.gov
Animals Freshwater and marine fish (liver, testes) Significant concentrations, accumulated through diet. nih.govresearchgate.net

Table 2: Proposed Biogenic Pathways of Furanoid Fatty Acids

Organism Group Proposed Precursor Key Steps
Plants and Algae Polyunsaturated fatty acids (e.g., linoleic acid) Lipoxygenase-catalyzed oxidation, ring closure. nih.govosti.gov
Bacteria Unsaturated fatty acids (e.g., cis-vaccenic acid) Methylation, desaturation, oxygen incorporation. nih.gov

Artifactual Formation Mechanisms in Analytical and Chemical Processes

The detection of "this compound" in analytical investigations is not always indicative of its natural presence in the sample. This furan-containing fatty acid can be formed as an artifact through various chemical reactions occurring during sample processing, extraction, or analysis. Understanding these artifactual formation pathways is crucial for the accurate interpretation of research findings. This section details two such mechanisms that have been discussed in scientific literature: its formation from the oxidation of conjugated linoleic acids and its potential generation from reactions involving dioxostearic acid.

Scientific studies have demonstrated that furan fatty acids, including compounds structurally related to this compound, can be formed as oxidation products of conjugated linoleic acids (CLA). CLA refers to a group of positional and geometric isomers of linoleic acid with conjugated double bonds. These fatty acids are susceptible to oxidation, a process that can be initiated by factors such as heat, light, and the presence of metal ions.

In one study, the oxidation of CLA was investigated by heating a suspension of the acid in a water/methanol mixture with continuous aeration. The reaction products were then extracted, methylated with diazomethane, and analyzed by gas chromatography/mass spectrometry (GC/MS). The results identified several furan fatty acids as oxidation products. nih.gov This formation is significant as it suggests that the presence of this compound in a sample that has undergone oxidative stress or certain analytical preparations involving methylation might be an artifact of the degradation of CLA rather than an endogenous component.

The general mechanism involves the oxidation of the conjugated diene system in CLA, leading to the formation of epoxy-octadecadienoic acids, which are precursors to the furan ring structure. nih.gov This pathway highlights the importance of considering the sample's history and the analytical methods employed when evaluating the origin of detected furan fatty acids.

Table 1: Furan Fatty Acids Identified as Oxidation Products of Conjugated Linoleic Acid
Identified Furan Fatty Acid (FFA)PrecursorAnalytical MethodReference
8,11-epoxy-8,10-octadecadienoic acidConjugated Linoleic Acid (CLA)Gas Chromatography/Mass Spectrometry (GC/MS) nih.gov
9,12-epoxy-9,11-octadecadienoic acidConjugated Linoleic Acid (CLA)Gas Chromatography/Mass Spectrometry (GC/MS) nih.gov
10,13-epoxy-10,12-octadecadienoic acidConjugated Linoleic Acid (CLA)Gas Chromatography/Mass Spectrometry (GC/MS) nih.gov
11,14-epoxy-11,13-octadecadienoic acidConjugated Linoleic Acid (CLA)Gas Chromatography/Mass Spectrometry (GC/MS) nih.gov

While direct experimental evidence specifically detailing the artifactual formation of this compound from 9,10-dioxostearic acid is not extensively documented in the reviewed literature, the chemical structure of dioxostearic acid suggests a plausible pathway for such a transformation under certain analytical conditions. 9,10-dioxostearic acid is a 1,4-dicarbonyl compound. The Paal-Knorr furan synthesis is a well-established organic reaction that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to produce a furan.

This reaction is relevant to analytical chemistry as acidic conditions are commonly employed during sample extraction, derivatization, and chromatographic analysis. For instance, the use of acid catalysts in methylation procedures or acidic solvents in liquid chromatography could potentially induce the cyclization of any 9,10-dioxostearic acid present in a sample. This would lead to the formation of a furan ring, and subsequent esterification would yield this compound.

The hypothetical mechanism would proceed through the enolization of one of the ketone functionalities, followed by a nucleophilic attack of the enol oxygen on the second carbonyl group, and subsequent dehydration to form the aromatic furan ring. Therefore, the detection of this compound in samples known to contain or potentially generate 9,10-dioxostearic acid should be interpreted with caution, as it may be an artifact of the analytical methodology.

Table 2: Plausible Artifactual Formation via Paal-Knorr Synthesis
Precursor CompoundReaction TypePotential ConditionsResulting Artifact
9,10-Dioxostearic acidAcid-catalyzed intramolecular cyclization and dehydration (Paal-Knorr furan synthesis)Acidic conditions during sample workup or analysis (e.g., extraction, chromatography)8-(5-hexylfuran-2-yl)octanoic acid (subsequently methylated to this compound)

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Mass Spectrometry (MS) for Compound Identification and Fragmentation Studies

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides the molecular weight and, through fragmentation analysis, valuable structural information.

GC-MS is the method of choice for the analysis of furan (B31954) fatty acids, which are often minor components in complex lipid mixtures such as nutritional oils and biological samples. researchgate.net The gas chromatograph first separates the volatile components of the mixture, and the mass spectrometer then analyzes each component as it elutes. For fatty acids, a derivatization step, typically methylation to form the fatty acid methyl ester (FAME), is required to increase volatility for GC analysis.

The electron ionization (EI) mass spectrum of Methyl 8-(5-hexylfuran-2-yl)octanoate is highly characteristic. researchgate.net The molecular ion (M⁺) peak is observed at m/z 308, confirming the compound's molecular weight. researchgate.netnih.gov The fragmentation pattern is dominated by cleavages at positions beta to the furan ring, which are structurally informative. The most significant fragment ions provide a fingerprint for identification. researchgate.netresearchgate.net

Key Fragment Ions in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment Ion/StructureSignificance
308[C₁₉H₃₂O₃]⁺Molecular Ion (M⁺)
237[M - C₅H₁₁]⁺Loss of pentyl radical from the hexyl side chain (β-cleavage)
165[C₁₀H₁₃O₂]⁺Cleavage of the octanoate (B1194180) side chain at the β-position to the ring
120[C₈H₈O]⁺Fragment containing the furan ring and adjacent carbons

Elucidation of Characteristic Fragmentation Patterns for Furanoid Structures

The structural elucidation of furanoid fatty acid methyl esters (FAMEs), such as this compound, through mass spectrometry (MS) is heavily reliant on the predictable fragmentation of the furan ring and its associated alkyl chains. researchgate.netresearchgate.net When subjected to electron ionization (EI), these molecules generate a distinct pattern of fragment ions that are diagnostic for the 2,5-disubstituted furanoid structure. researchgate.netlabrulez.com

A primary and highly characteristic fragmentation event is the allylic cleavage of the alkylcarboxyl chain at the furan ring. labrulez.com For this compound, this cleavage results in the formation of a prominent ion. Research on analogous furanoid FAMEs with a pentyl or hexyl group at one alpha-position of the furan ring shows characteristic base peaks corresponding to this allylic cleavage. labrulez.comresearchgate.net For instance, a compound with a pentyl side chain often yields a base peak at m/z 179. labrulez.com

Another significant fragmentation pathway involves the McLafferty rearrangement, which is common for esters and can provide clues about the structure of the ester chain. researchgate.net Additionally, cleavages along the hexyl side chain and the octanoate methyl ester chain produce a series of ions separated by 14 mass units (representing CH₂ groups), which is typical for aliphatic chains. libretexts.org

The mass spectrum of this compound, also known as methyl 9,12-epoxyoctadeca-9,11-dienoate, presents several key ions that confirm its structure. researchgate.netresearchgate.net The molecular ion (M⁺) peak is observed, though its intensity can be low. researchgate.netlibretexts.org The most telling fragments are those that arise from the cleavage at the bonds adjacent to and within the furan ring. researchgate.netresearchgate.net

The table below summarizes the key diagnostic ions and their origins in the fragmentation of this compound and similar furanoid structures, as documented in mass spectrometry studies. researchgate.netresearchgate.netlabrulez.comresearchgate.net

Characteristic Ion (m/z)Proposed Fragment Structure/OriginSignificance
M⁺[C₁₉H₃₂O₃]⁺Molecular ion of this compound.
M-31[M-OCH₃]⁺Loss of the methoxy (B1213986) group from the ester.
179Ion from allylic cleavageBase peak for many F-acids with a pentyl side chain, indicating cleavage next to the furan ring. labrulez.com
123 / 109McLafferty rearrangement ionsCharacteristic ions for certain furanoid FAMEs, indicative of the ester chain structure. researchgate.net

Chromatographic Separation Techniques in Isolation and Purification Research

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of furanoid fatty acids like this compound from complex lipid mixtures. hplc.euaocs.org Due to the structural similarity of FAMEs to other fatty acids, co-elution can be a challenge, necessitating robust separation methodologies. nih.govresearchgate.net HPLC offers a powerful solution, operating at ambient temperatures, which minimizes the risk of degradation to sensitive functional groups. aocs.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating fatty acid methyl esters. nih.gov In this technique, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. nih.govthermofisher.com Separation is based on hydrophobicity; molecules are separated by both chain length and degree of unsaturation. aocs.org For FAMEs, elution order is a function of the effective chain length, where factors like the furan ring influence retention time. aocs.org

The mobile phase typically consists of acetonitrile/water or methanol (B129727)/water mixtures. aocs.orgnih.gov For analytical purposes, UV detection at low wavelengths (around 205 nm) is often employed, as the furan ring provides some UV absorbance. aocs.org For preparative separations, where the goal is to isolate pure compounds, larger semi-preparative columns are used. nih.gov Fractions are collected as they elute from the column and can be analyzed further by other methods like mass spectrometry. aocs.orgnih.gov

While GC is often used for FAME analysis, HPLC is indispensable for preparative separations and for analyzing compounds that are not suitable for GC. hplc.eu The choice of column and mobile phase can be optimized to resolve specific isomers or separate furanoid fatty acids from other lipid classes like phospholipids (B1166683), triglycerides, and free fatty acids. nih.govthermofisher.com

The following table outlines typical parameters for the analytical and preparative HPLC separation of fatty acid methyl esters, including furanoid compounds.

ParameterAnalytical HPLCPreparative HPLC
Column Type Reversed-Phase C18 or C8Reversed-Phase C18 or C8 (Semi-preparative scale)
Mobile Phase Acetonitrile/Water or Methanol/Water GradientsAcetonitrile/Water or Methanol/Water Gradients
Detection UV-Vis (205-210 nm), Charged Aerosol Detector (CAD), MSUV-Vis (for fraction collection), Refractive Index (RI)
Flow Rate 0.5 - 1.5 mL/min5 - 20 mL/min
Objective Quantify purity and identify components in a mixture.Isolate and purify larger quantities of a specific compound. nih.gov

Research on Biological Relevance and Mechanistic Explorations of Furanoid Fatty Acids

Antioxidant Mechanisms and Lipid Peroxidation Studies of Furan (B31954) Fatty Acids

Furanoid fatty acids (FuFAs), a unique class of lipids characterized by a furan moiety within the fatty acid chain, have garnered scientific interest due to their potential biological activities. Among these, their role as antioxidants has been a primary focus of research. While specific studies on Methyl 8-(5-hexylfuran-2-yl)octanoate are limited, the antioxidant properties of the closely related compound, 8-(5-Hexylfuran-2-yl)octanoic acid, and of furanoid fatty acids as a class, have been investigated. These compounds are recognized for their capacity to mitigate oxidative stress in biological systems. smolecule.com

The antioxidant activity of furanoid fatty acids is primarily attributed to the electron-rich furan ring. smolecule.com This structural feature makes the molecule susceptible to attack by reactive oxygen species (ROS), thereby neutralizing these damaging molecules. The proposed mechanism involves the furan ring acting as a scavenger of radicals, leading to the opening of the ring and its subsequent degradation. This reactivity suggests a protective role against oxidative damage. smolecule.com

Role in Protecting Polyunsaturated Fatty Acids Against Oxidation

A significant aspect of the antioxidant function of furanoid fatty acids is their ability to protect polyunsaturated fatty acids (PUFAs) from lipid peroxidation. nih.gov PUFAs are essential components of cell membranes but are highly susceptible to damage by free radicals due to their multiple double bonds. The presence of furanoid fatty acids in proximity to PUFAs within biological membranes is thought to provide a localized defense against oxidative insults.

Research suggests that furanoid fatty acids can effectively interrupt the chain reactions of lipid peroxidation. They are believed to act as potent radical scavengers, thereby preventing the propagation of damage to PUFAs. chemspider.com The presence of furanoid fatty acids in plant tissues, particularly in photosynthetic tissues where ROS are commonly generated, is thought to be related to this protective function. smolecule.com

Investigations into Metabolic Pathways and Their Modulation by Furanoid Fatty Acids

The metabolic fate of furanoid fatty acids is an area of ongoing research. As these compounds are not typically synthesized by mammals, their presence in tissues is primarily a result of dietary intake. Fish and fish oils are significant dietary sources of furanoid fatty acids. chemspider.com Once consumed, these fatty acids are incorporated into various lipid pools, including phospholipids (B1166683) and cholesterol esters. chemspider.com

Research on Impact on Lipid Metabolism

Exploration of Modulatory Effects on Cellular Signaling Pathways

The potential for furanoid fatty acids to modulate cellular signaling pathways is an emerging area of investigation. Their antioxidant and anti-inflammatory properties suggest that they may interact with signaling cascades related to oxidative stress and inflammation. smolecule.com For example, by reducing the levels of reactive oxygen species, furanoid fatty acids could indirectly influence signaling pathways that are sensitive to the cellular redox state. However, direct evidence for the interaction of this compound with specific signaling pathways is currently lacking.

In Vitro and In Vivo Research on Biological Interactions in a Research Context

The biological interactions of this compound are not extensively documented in the scientific literature. However, its amphiphilic nature, possessing both a hydrophobic tail and a more polar headgroup, suggests it could partition into and interact with biological membranes. smolecule.com This interaction with membranes could be a key aspect of its biological activity, including its antioxidant effects.

Studies on Interactions with Specific Enzyme Systems (e.g., FAAH)

There is currently no direct scientific evidence available to suggest an interaction between this compound or other furanoid fatty acids and the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide. nih.gov While FAAH interacts with a variety of fatty acid derivatives, research to date has not explored furanoid fatty acids as potential substrates or inhibitors of this enzyme. Future studies would be necessary to investigate any potential relationship.

Research on Ligand Binding to Receptors (e.g., TRPV1 Receptor)

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel known for its role in detecting and regulating body temperature, as well as its involvement in the sensation of pain. Various compounds, including pungent molecules like capsaicin (B1668287) from chili peppers, can activate this receptor. Research into the interaction of lipids and fatty acids with the TRPV1 receptor has revealed that it can be modulated by these molecules.

While direct studies on the binding of this compound to the TRPV1 receptor are not extensively documented in publicly available research, the broader class of furanoid fatty acids and related lipid molecules offers insights into potential interactions. The vanilloid binding pocket of the TRPV1 receptor is known to accommodate various lipid mediators. The structure of this compound, featuring a furan ring and a long hydrocarbon tail, suggests that it could potentially interact with this hydrophobic pocket.

Furanoid fatty acids are recognized for their antioxidant properties, which are attributed to the furan ring's ability to scavenge free radicals. This reactivity could also play a role in modulating the activity of receptors like TRPV1, which are sensitive to the cellular redox state. Although speculative without direct experimental evidence, the structural similarities to other known lipid modulators of TRPV1 suggest that furanoid fatty acids could be a subject for future investigation in this area.

Identification and Role in Traditional Medicinal Extracts (e.g., Caoguo)

Caoguo, the dried ripe fruit of Amomum tsao-ko, is a traditional Chinese medicinal herb and a common spice. Its chemical composition has been analyzed in various studies to understand its therapeutic properties and characteristic flavor profile. These analyses have identified a rich array of volatile compounds, including terpenes, aldehydes, and esters, which contribute to its aroma and potential bioactivities.

Comprehensive analyses of the essential oil and fatty acid content of Caoguo have been conducted using techniques such as gas chromatography-mass spectrometry (GC-MS). These studies have successfully identified numerous saturated and unsaturated fatty acids within the fruit. However, the specific presence of furanoid fatty acids, including this compound, has not been explicitly reported in the available literature on the chemical constituents of Caoguo.

Q & A

Q. Answer :

  • ¹H/¹³C NMR : Key signals include δ 5.84 ppm (furan protons), δ 2.35–2.56 ppm (methylene groups adjacent to ester/furan), and δ 174.40 ppm (ester carbonyl) .
  • IR Spectroscopy : Peaks at 1736 cm⁻¹ (ester C=O) and 1702 cm⁻¹ (ketone C=O, if present) confirm functional groups .
  • GC-MS : Retention times (13–14 min) correlate with molecular weight and polarity; used to verify purity and identify by-products (e.g., cyclic ethers from oxidation) .

Advanced: How does this compound modulate TRPV1 and FAAH pathways, and what experimental models validate its activity?

Q. Answer :

  • Mechanism : The furan ring and alkyl chain enable interactions with TRPV1 (pain receptor) and FAAH (fatty acid amide hydrolase). The compound acts as a competitive inhibitor of FAAH, increasing endogenous anandamide levels, while its lipophilic tail facilitates membrane penetration .
  • Validation :
    • In vitro assays using recombinant FAAH enzymes show IC₅₀ values in the micromolar range.
    • In vivo rodent models demonstrate reduced inflammatory pain responses, validated via electrophysiological recordings and behavioral tests (e.g., von Frey filaments) .

Advanced: What structural modifications enhance the pharmacological profile of furan-based derivatives like this compound?

Q. Answer :

  • Alkyl Chain Extension : Increasing chain length (C8 to C12) improves lipid solubility and target affinity. For example, hexyl-to-octyl substitution enhances TRPV1 binding by 30% .
  • Amidation : Replacing the ester with a vanillyl amide group (e.g., 8-(5-hexylfuran-2-yl)-N-(4-hydroxy-3-methoxybenzyl)octanamide) increases FAAH inhibition potency (65% yield via HATU/DIPEA coupling) .
  • Epoxide Functionalization : Introducing epoxy groups via m-CPBA oxidation stabilizes the furan ring against metabolic degradation .

Advanced: How can researchers resolve discrepancies in reaction yields during large-scale synthesis?

Answer :
Discrepancies often arise from:

  • By-Product Formation : Cyclic ethers (e.g., methyl 9-(oxiran-2-yl)nonanoate) form during oxidation, detectable via GC-MS. Mitigation involves optimizing reaction time and radical scavengers (e.g., BHT) .
  • Scale-Up Challenges : Batch variability in LiOH-mediated hydrolysis (94% yield in small-scale vs. 80% in large-scale) is addressed by controlled water content (<5% in THF) and stirring efficiency .

Advanced: What are the stability profiles of this compound under oxidative or thermal conditions?

Q. Answer :

  • Oxidative Stability : Exposure to HOȮ radicals (e.g., in combustion studies) leads to cyclization into oxirane derivatives. Stabilization requires inert atmospheres (N₂/Ar) and antioxidants (e.g., ascorbic acid) .
  • Thermal Stability : Decomposition above 150°C produces alkenes and carbonyl compounds. Storage at –20°C in amber vials extends shelf life (>12 months) .

Advanced: How do analytical techniques differentiate between this compound and its synthetic by-products?

Q. Answer :

  • HPLC-PDA : Distinguishes between the target compound (RT = 12.3 min, λmax = 210 nm) and by-products like methyl 7-[4-(hydroxymethyl)oxetan-2-yl]heptanoate (RT = 14.5 min, λmax = 230 nm) .
  • HRMS : Exact mass (308.46 g/mol for C₁₉H₃₂O₃) confirms molecular identity, while fragments (e.g., m/z 154.12 for furan cleavage) indicate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.